

Comparing IC50 values of isoquinoline-based ROCK inhibitors

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Compound of Interest

Compound Name: *[(Isoquinolin-6-yl)methyl]
(methyl)amine*

CAS No.: *1557341-87-3*

Cat. No.: *B2691807*

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Comparative Guide: Isoquinoline-Based ROCK Inhibitors

Executive Summary

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are pivotal effectors of the small GTPase RhoA, governing actomyosin contractility, cell migration, and neurite outgrowth. Isoquinoline sulfonamides represent the foundational scaffold for ROCK inhibition, evolving from the early generation Fasudil to the highly potent H-1152 and the clinically approved Ripasudil.

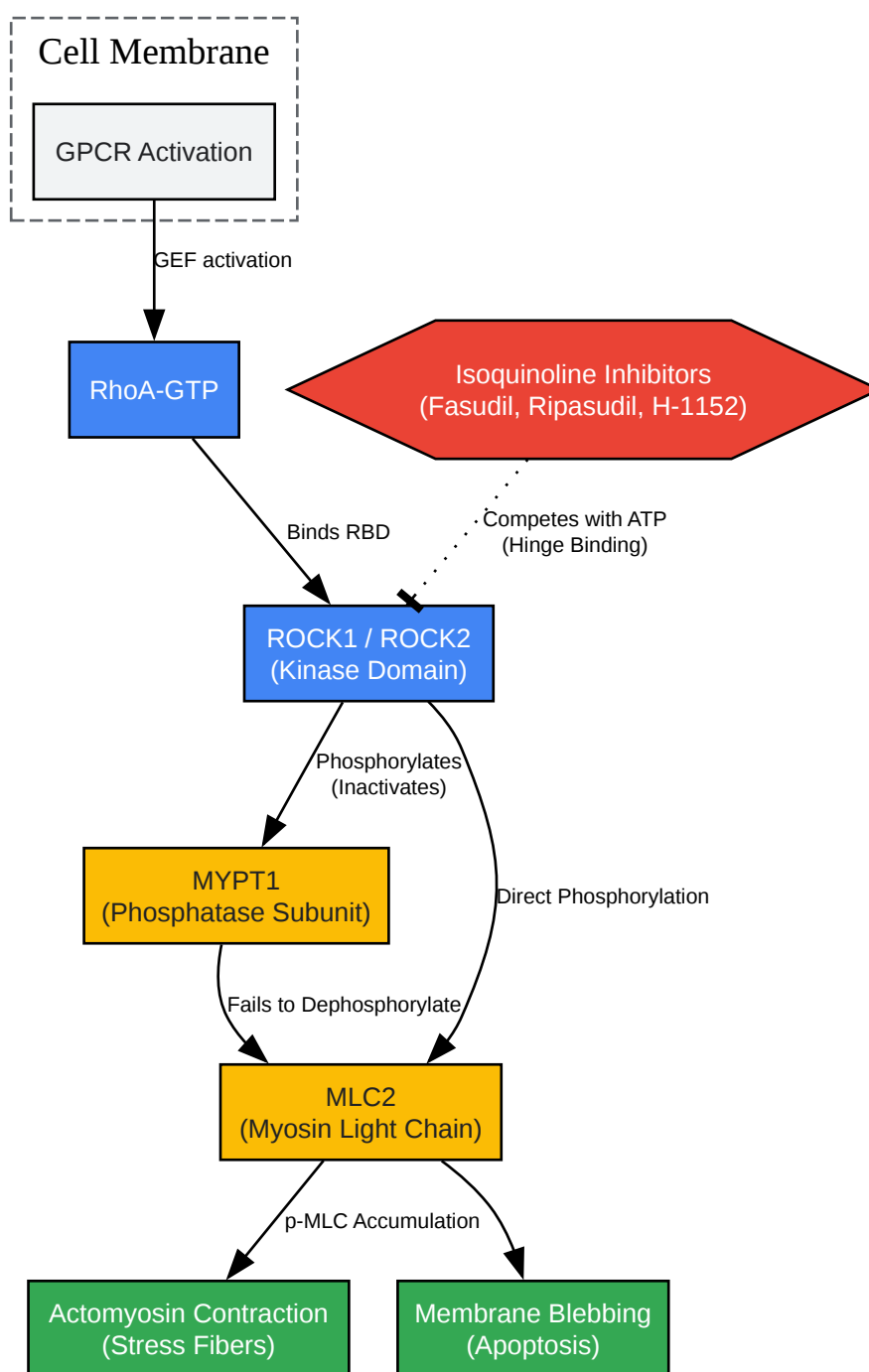
This guide provides a rigorous comparison of their biochemical potencies (IC50), selectivity profiles, and structural determinants. For researchers designing kinase assays, we also provide a validated protocol for determining these values, emphasizing the critical impact of ATP concentration on IC50 data interpretation.

Mechanistic Grounding: The Isoquinoline Scaffold

All inhibitors in this class function as ATP-competitive inhibitors. They bind to the hinge region of the kinase domain, physically blocking the transfer of the gamma-phosphate from ATP to the substrate (e.g., MYPT1 or MLC2).

Signaling Pathway Context

To understand the downstream effects of inhibition, one must visualize the canonical pathway.



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Figure 1: The RhoA-ROCK signaling cascade. Isoquinoline inhibitors (Red) competitively bind the ROCK kinase domain, preventing the phosphorylation of MYPT1 and MLC2, thereby reducing actomyosin contractility.

Comparative Analysis: IC50 and Selectivity

The following data aggregates biochemical assay results. Note that IC50 values are dependent on ATP concentration. The values below represent optimal binding conditions (typically at or below the

for ATP).

Table 1: Biochemical Potency Profile (Cell-Free)

Compound	Common Name	ROCK1 IC50 (nM)	ROCK2 IC50 (nM)	Selectivity Profile	Clinical/Research Status
H-1152	-	1.6	0.6 – 6.0	Highly Potent. >2x selectivity for ROCK2.	Research Tool (High Potency Reference)
Ripasudil	K-115	51	19	Moderate ROCK2 selectivity.	Clinical (Glaucoma/Ocular Hypertension)
Y-27632	-	140 – 220	300	Balanced (Non-selective).	Benchmark Control (Pyridine-based)
Fasudil	HA-1077	3,300	1,900	Poor selectivity (Hits PKA/PKC).	Clinical (Cerebral Vasospasm)
Hydroxyfasudil	HA-1100	730	720	Active metabolite of Fasudil.	Research (Metabolite studies)

Technical Insight: Structure-Activity Relationship (SAR)

- **Fasudil (The Parent):** The simple isoquinoline sulfonamide structure provides moderate affinity but suffers from "off-target" inhibition of PKA (Protein Kinase A) and PKC due to the conserved nature of the ATP pocket across AGC kinases.
- **H-1152 (The Optimized Tool):** The addition of dimethyl groups to the homopiperazine ring creates additional hydrophobic interactions within the kinase pocket. This drastically lowers the IC50 into the low nanomolar range (1–10 nM), making it roughly 100x more potent than Fasudil.

- Ripasudil (The Clinical Balance): Structurally distinct with a fluorinated isoquinoline ring, Ripasudil achieves a "sweet spot." It is significantly more potent than Fasudil (IC50 ~19 nM for ROCK2) but maintains a solubility and toxicity profile suitable for topical ocular administration.

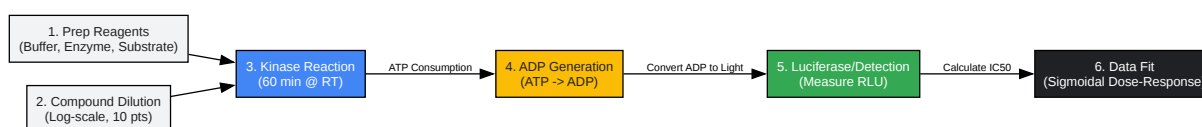
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Critical Note on Y-27632: While Y-27632 is the industry standard control, it is a pyridine derivative, not an isoquinoline. It is included here solely as a benchmark. If your study focuses strictly on isoquinoline SAR, H-1152 is the superior positive control.

Experimental Validation: Measuring IC50

As a scientist, you should not rely solely on literature values. Enzyme batches and ATP concentrations vary. Below is a self-validating protocol using a luminescent ADP-detection assay (e.g., ADP-Glo™), which is preferred over radiometric assays for high-throughput screening.

Diagram: Assay Workflow



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Figure 2: Step-by-step workflow for determining IC50 values using an ADP-accumulation biochemical assay.

Detailed Protocol: ROCK1/2 Kinase Assay

Objective: Determine the IC50 of H-1152 and Fasudil against recombinant human ROCK2.

Reagents:

- Recombinant ROCK2 (active).
- Substrate: S6 Kinase substrate peptide (Long S6) or MYPT1 peptide.
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT.
- ATP: Critical Step. Use

(approx.

for ROCK) to ensure competitive kinetics are visible.

Procedure:

- Compound Preparation: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Perform a 1:3 serial dilution in DMSO to generate a 10-point dose curve. Dilute these 1:25 into Assay Buffer (4% DMSO final).
- Enzyme Mix: Dilute ROCK2 enzyme to 2 ng/μL in Assay Buffer.
- Substrate/ATP Mix: Prepare a mix of 20 μM S6 peptide and 20 μM ATP in Assay Buffer.
- Reaction Assembly (384-well plate):
 - Add 2.5 μL of Inhibitor (from step 1).
 - Add 2.5 μL of Enzyme Mix.
 - Pre-incubate for 10 minutes (allows inhibitor to bind hinge region).
 - Add 5 μL of Substrate/ATP Mix to initiate reaction.
- Incubation: Incubate for 60 minutes at Room Temperature (25°C).
- Detection: Add 10 μL of ADP-Glo™ Reagent (terminates kinase activity, depletes remaining ATP). Incubate 40 min.

- Development: Add 20 μ L of Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min.
- Read: Measure Luminescence (RLU).

Data Analysis (Self-Validation):

- Z-Prime (): Must be > 0.5 . Calculate using Positive Control (No Inhibitor) and Negative Control (No Enzyme).
- Curve Fitting: Use a 4-parameter logistic equation:
- Interpretation: If your Fasudil IC₅₀ is $< 1 \mu\text{M}$, check your ATP concentration; it may be too low, artificially inflating potency.

References

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